3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that features a triazolopyridazine core fused with a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available precursors
Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of Thiadiazole Moiety: The thiadiazole ring is introduced through the reaction of thiosemicarbazides with carbon disulfide or other sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its stability and electronic properties may make it useful in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propionic acid: This compound shares the triazolopyridazine core but lacks the thiadiazole moiety and propanamide group.
3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: This compound features a similar triazole structure but with different substituents and lacks the pyridazine and thiadiazole rings.
Uniqueness
The uniqueness of 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide lies in its combination of the triazolopyridazine and thiadiazole moieties, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C14H17N7O2S |
---|---|
Molecular Weight |
347.40 g/mol |
IUPAC Name |
3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C14H17N7O2S/c1-8-10(9(2)20-21-7-15-18-13(8)21)4-5-11(22)16-14-19-17-12(24-14)6-23-3/h7H,4-6H2,1-3H3,(H,16,19,22) |
InChI Key |
OQZDQDXCJOIGAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
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